molecular formula C13H17BF3NO3 B7956972 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)aniline

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)aniline

Cat. No.: B7956972
M. Wt: 303.09 g/mol
InChI Key: JGQVTPIFYWVQPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)aniline is a complex organic compound that features a boronate ester group and a trifluoromethoxy group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)aniline typically involves the formation of the boronate ester group followed by the introduction of the trifluoromethoxy group. One common method involves the reaction of 4-(trifluoromethoxy)aniline with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)aniline can undergo various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form boronic acid derivatives.

    Reduction: The nitro group (if present) on the aniline ring can be reduced to an amine.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Amines.

    Substitution: Substituted aniline derivatives.

Scientific Research Applications

3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism of action of 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)aniline involves its interaction with specific molecular targets. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and sensor applications. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, which can improve its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenol
  • 2-Methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Uniqueness

Compared to similar compounds, 3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)aniline offers a unique combination of functional groups that enhance its reactivity and potential applications. The presence of both the boronate ester and trifluoromethoxy groups provides distinct chemical properties that can be exploited in various synthetic and research contexts.

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BF3NO3/c1-11(2)12(3,4)21-14(20-11)9-7-8(18)5-6-10(9)19-13(15,16)17/h5-7H,18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGQVTPIFYWVQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)N)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.